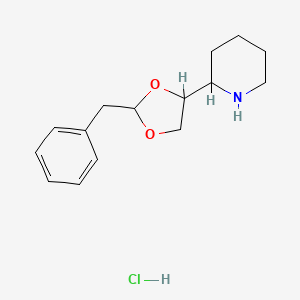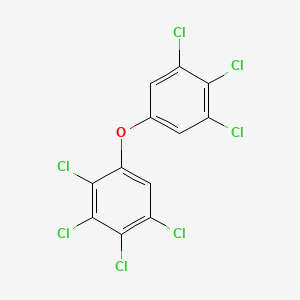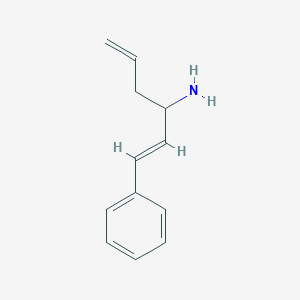
(1e)-1-Phenyl-1,5-hexadien-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1e)-1-Phenyl-1,5-hexadien-3-amine is an organic compound characterized by a phenyl group attached to a hexadienyl chain with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-Phenyl-1,5-hexadien-3-amine typically involves the reaction of a phenyl-substituted diene with an amine under specific conditions. One common method is the amination of 1-phenyl-1,5-hexadiene using an amine source such as ammonia or an alkylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1e)-1-Phenyl-1,5-hexadien-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones or aldehydes, while reduction can produce saturated amines.
Scientific Research Applications
(1e)-1-Phenyl-1,5-hexadien-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1e)-1-Phenyl-1,5-hexadien-3-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The compound’s structure allows it to bind to various receptors or enzymes, influencing their activity and resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the amine group.
1-Phenyl-1,5-hexadiene: Similar structure but without the amine functionality.
Phenethylamine: Contains an amine group but has a different carbon chain structure.
Uniqueness
(1e)-1-Phenyl-1,5-hexadien-3-amine is unique due to the combination of its phenyl group, hexadienyl chain, and amine functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
83948-39-4 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1E)-1-phenylhexa-1,5-dien-3-amine |
InChI |
InChI=1S/C12H15N/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-10,12H,1,6,13H2/b10-9+ |
InChI Key |
GTVDATNIZHDWCF-MDZDMXLPSA-N |
Isomeric SMILES |
C=CCC(/C=C/C1=CC=CC=C1)N |
Canonical SMILES |
C=CCC(C=CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


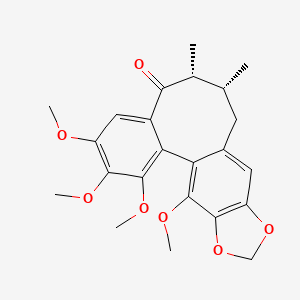

![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

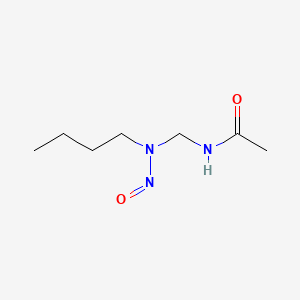
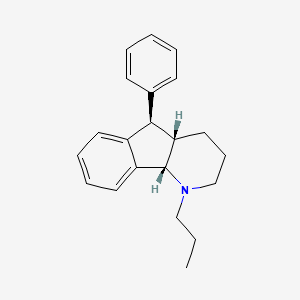
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
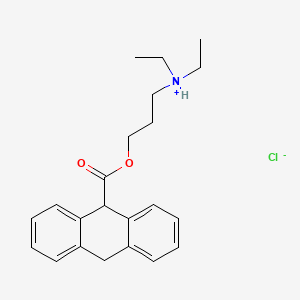
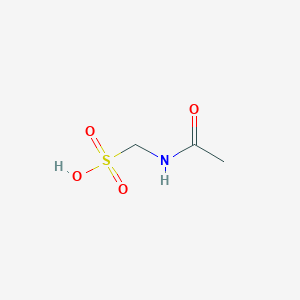
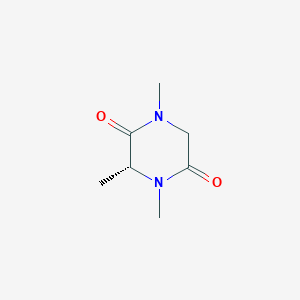
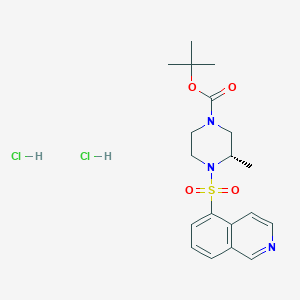
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
